2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
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Overview
Description
2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its complex structure, which includes tert-butyl, methyl, and ethyl groups attached to an isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the tert-butyl, methyl, and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]-3,4-dihydro-2H-pyran-2-carboxylate
Uniqueness
2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is unique due to its specific combination of functional groups and its isoquinoline core structure
Properties
Molecular Formula |
C18H25NO4 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C18H25NO4/c1-6-12-9-14(16(20)22-5)10-13-7-8-19(11-15(12)13)17(21)23-18(2,3)4/h9-10H,6-8,11H2,1-5H3 |
InChI Key |
NAJSTRKOKYZUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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